Cas no 2137603-53-1 (3-1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-ylpropanoic acid)

3-1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-ylpropanoic acid
- EN300-1116347
- 3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid
- 2137603-53-1
-
- インチ: 1S/C10H12N4O2/c1-13-6-9(11-7-13)14-5-8(4-12-14)2-3-10(15)16/h4-7H,2-3H2,1H3,(H,15,16)
- InChIKey: CGEOSSBWPBVYMY-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1C=NN(C2=CN(C)C=N2)C=1)=O
計算された属性
- せいみつぶんしりょう: 220.09602564g/mol
- どういたいしつりょう: 220.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 72.9Ų
3-1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116347-0.1g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 95% | 0.1g |
$1459.0 | 2023-10-27 | |
Enamine | EN300-1116347-0.5g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 95% | 0.5g |
$1591.0 | 2023-10-27 | |
Enamine | EN300-1116347-10.0g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 10g |
$7128.0 | 2023-06-09 | ||
Enamine | EN300-1116347-2.5g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 95% | 2.5g |
$3249.0 | 2023-10-27 | |
Enamine | EN300-1116347-5g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 95% | 5g |
$4806.0 | 2023-10-27 | |
Enamine | EN300-1116347-1.0g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 1g |
$1658.0 | 2023-06-09 | ||
Enamine | EN300-1116347-0.05g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 95% | 0.05g |
$1393.0 | 2023-10-27 | |
Enamine | EN300-1116347-0.25g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 95% | 0.25g |
$1525.0 | 2023-10-27 | |
Enamine | EN300-1116347-5.0g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 5g |
$4806.0 | 2023-06-09 | ||
Enamine | EN300-1116347-1g |
3-[1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl]propanoic acid |
2137603-53-1 | 95% | 1g |
$1658.0 | 2023-10-27 |
3-1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-ylpropanoic acid 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-1-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-4-ylpropanoic acidに関する追加情報
3-(1-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl)propanoic acid: A Comprehensive Overview
3-(1-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl)propanoic acid, identified by the CAS number 2137603-53-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates both imidazole and pyrazole rings, making it a valuable molecule for various applications. The presence of these heterocyclic rings contributes to its potential as a bioactive compound, particularly in drug discovery and development.
The synthesis of this compound involves a series of carefully designed reactions, including the formation of the imidazole and pyrazole rings, followed by their coupling with the propanoic acid moiety. The synthesis pathway is optimized to ensure high yield and purity, which are critical for its use in research and development. Recent advancements in synthetic methodologies have further enhanced the efficiency of producing this compound, making it more accessible for large-scale studies.
One of the most promising applications of 3-(1-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl)propanoic acid lies in its potential as a lead compound in drug discovery. Its structure suggests that it may exhibit biological activity against various targets, such as enzymes, receptors, or other proteins involved in disease pathways. Recent studies have explored its ability to modulate key cellular processes, including apoptosis, inflammation, and oxidative stress, which are implicated in conditions like cancer, neurodegenerative diseases, and cardiovascular disorders.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The heterocyclic rings present in its structure contribute to its ability to form stable complexes with metal ions, making it a potential candidate for use in coordination polymers or metalloorganic frameworks (MOFs). These materials have applications in catalysis, gas storage, and sensing technologies. Recent research has highlighted its ability to form highly ordered MOFs with exceptional stability and surface area, which could revolutionize industrial catalysis.
The structural versatility of 3-(1-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazol-4-yl)propanoic acid also makes it an attractive candidate for use in organic electronics. Its conjugated system allows for efficient charge transport properties, which are essential for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent studies have demonstrated its potential as a hole transport material in OLEDs, where it exhibits high conductivity and stability under operational conditions.
From an analytical standpoint, the characterization of this compound has been significantly improved by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into its molecular structure and properties, enabling researchers to better understand its behavior in different environments. For instance, X-ray crystallography has revealed the precise arrangement of atoms within the molecule, which is crucial for predicting its interactions with other compounds.
In terms of safety and handling, 3-(1-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazol-4-y)propanoic acid is generally considered non-hazardous under normal conditions. However, appropriate precautions should be taken during synthesis and handling to ensure compliance with laboratory safety protocols. Its stability under various conditions has been thoroughly investigated, making it suitable for long-term storage and transportation without degradation.
The future outlook for this compound is highly promising. Ongoing research is focused on optimizing its synthesis pathways further while exploring novel applications across diverse fields. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new potentials for this molecule. As our understanding of its properties deepens through cutting-edge research methodologies like machine learning-driven drug design and advanced materials characterization techniques, we can anticipate even more innovative uses for this versatile compound.
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